(2Z,4Z,7S)-1-Methylethyl 11-methoxy-3,7,11-trimethyl-2,4-dodecadienoate
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Overview
Description
(2Z,4Z,7S)-1-Methylethyl 11-methoxy-3,7,11-trimethyl-2,4-dodecadienoate is a complex organic compound with the molecular formula C19H34O3 . This compound is known for its unique structure, which includes multiple double bonds and a methoxy group. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4Z,7S)-1-Methylethyl 11-methoxy-3,7,11-trimethyl-2,4-dodecadienoate typically involves the esterification of 2,4-dodecadienoic acid with isopropanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired configuration of the double bonds and the stereochemistry of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z,4Z,7S)-1-Methylethyl 11-methoxy-3,7,11-trimethyl-2,4-dodecadienoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2Z,4Z,7S)-1-Methylethyl 11-methoxy-3,7,11-trimethyl-2,4-dodecadienoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors .
Mechanism of Action
The mechanism of action of (2Z,4Z,7S)-1-Methylethyl 11-methoxy-3,7,11-trimethyl-2,4-dodecadienoate involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may interact with enzymes or receptors, altering their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl (2Z,4Z)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate
- 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, 1-methylethyl ester
Uniqueness
Compared to similar compounds, (2Z,4Z,7S)-1-Methylethyl 11-methoxy-3,7,11-trimethyl-2,4-dodecadienoate stands out due to its specific stereochemistry and the presence of multiple double bonds.
Properties
CAS No. |
208035-62-5 |
---|---|
Molecular Formula |
C19H34O3 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
propan-2-yl (2Z,4Z)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate |
InChI |
InChI=1S/C19H34O3/c1-15(2)22-18(20)14-17(4)11-8-10-16(3)12-9-13-19(5,6)21-7/h8,11,14-16H,9-10,12-13H2,1-7H3/b11-8-,17-14- |
InChI Key |
NFGXHKASABOEEW-RNTZQGMKSA-N |
Isomeric SMILES |
CC(C)OC(=O)/C=C(/C)\C=C/CC(C)CCCC(C)(C)OC |
Canonical SMILES |
CC(C)OC(=O)C=C(C)C=CCC(C)CCCC(C)(C)OC |
Origin of Product |
United States |
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